3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL
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Overview
Description
3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chemical compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the amino alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluorophenyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: Contains a chlorine atom instead of a fluorine atom, which can influence its chemical properties.
3-Amino-3-(2-bromo-5-methylphenyl)propan-1-OL: Has a methyl group instead of a fluorine atom, altering its steric and electronic properties.
Uniqueness
The unique combination of the bromine and fluorine atoms in 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
KHLWOHZGHOSRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCO)N)Br |
Origin of Product |
United States |
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